Aflatoxin GM1

Description

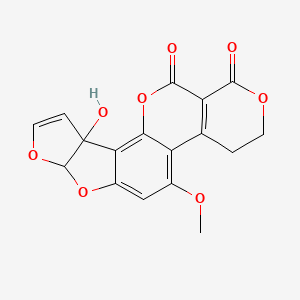

Structure

2D Structure

3D Structure

Properties

CAS No. |

23532-00-5 |

|---|---|

Molecular Formula |

C17H12O8 |

Molecular Weight |

344.3 g/mol |

IUPAC Name |

3-hydroxy-11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,4,9,11,13(18)-pentaene-17,19-dione |

InChI |

InChI=1S/C17H12O8/c1-21-8-6-9-12(17(20)3-5-23-16(17)24-9)13-10(8)7-2-4-22-14(18)11(7)15(19)25-13/h3,5-6,16,20H,2,4H2,1H3 |

InChI Key |

QSHBSBLCKIPCKO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C(=C1)OC5C4(C=CO5)O |

melting_point |

276 °C |

physical_description |

Solid |

Origin of Product |

United States |

Origin and Biotransformation Pathways of Aflatoxin Gm1

In Vitro and In Silico Models for Studying Aflatoxin GM1 Formation

The study of this compound (AFGM1), a hydroxylated metabolite of Aflatoxin G1 (AFG1), relies on advanced laboratory and computational models to understand its complex origin and biotransformation. mdpi.comsemanticscholar.org AFGM1 is recognized as a minor aflatoxin produced by certain fungal species, such as Aspergillus parasiticus, and can also be formed through metabolic processes in animals that have ingested contaminated feed. mdpi.com The elucidation of its formation pathways is critical for understanding its presence in the food chain. Both laboratory-based (in vitro) and computer-based (in silico) models are pivotal in this research, providing insights that are often complementary.

In vitro systems allow for the direct study of metabolic reactions under controlled conditions, while in silico models offer a way to simulate and predict these biochemical dynamics. frontiersin.orgresearchgate.net These approaches are essential for mapping the enzymatic steps and kinetic parameters involved in the conversion of precursors to AFGM1.

Recombinant Enzyme Systems for Metabolic Pathway Elucidation

Recombinant enzyme systems are powerful in vitro tools for dissecting complex metabolic pathways, such as the biosynthesis of aflatoxins. This technique involves producing specific enzymes in host organisms (like bacteria or yeast) to study their individual functions in a clean, controlled environment, free from the interference of other cellular components.

Research into the broader aflatoxin family has successfully used recombinant enzymes to identify and characterize the functions of key catalysts in the biosynthetic pathway. mdpi.comnih.gov For instance, the conversion of Aflatoxin B1 (AFB1) to its hydroxylated metabolite, Aflatoxin M1 (AFM1)—a process analogous to the formation of AFGM1 from AFG1—is primarily mediated by cytochrome P450 (CYP450) enzymes in the liver. mdpi.commdpi.comunibo.it Studies using human recombinant CYP450 enzymes have identified specific isoforms, such as CYP1A2 and CYP3A4, as being crucial for this biotransformation. mdpi.commdpi.com CYP1A2, in particular, facilitates the formation of AFM1. mdpi.com By extension, these same enzyme systems are investigated for their role in AFG1 metabolism to AFGM1.

The general enzymatic steps in the late stages of aflatoxin biosynthesis involve key enzyme classes:

Methyltransferases: These enzymes are responsible for adding a methyl group to intermediates. A post-microsomal methyltransferase has been identified that converts the precursor sterigmatocystin (B1681140) (ST) to O-methylsterigmatocystin (OMST). nih.gov

Oxidoreductases: These enzymes catalyze the final conversion steps. A microsomal-associated oxidoreductase activity converts OMST to AFB1. nih.gov

Recent studies have also demonstrated the potential of recombinant enzymes for detoxification purposes. A recombinant catalase (rCAT) from the bacterium Bacillus pumilus has been shown to effectively degrade AFM1 in milk and beer. mdpi.com Such research highlights the utility of recombinant systems not only for pathway elucidation but also for developing mitigation strategies.

Table 1: Key Enzyme Systems Implicated in Aflatoxin Metabolism

| Enzyme/System | Primary Function in Aflatoxin Pathway | Relevant Research Finding |

|---|---|---|

| Cytochrome P450 (CYP) 1A2 | Biotransformation of AFB1 to AFM1 and the reactive AFB1-8,9-epoxide. mdpi.commdpi.com | A principal human CYP450 isoform involved in aflatoxin metabolism. mdpi.com |

| Cytochrome P450 (CYP) 3A4 | Oxidation of AFB1 to AFQ1 and the carcinogenic AFB1-8,9-epoxide. mdpi.commdpi.com | A major human liver enzyme involved in activating AFB1. oup.com |

| Methyltransferase (MT) | Catalyzes the conversion of sterigmatocystin (ST) to O-methylsterigmatocystin (OMST). nih.gov | Purified from Aspergillus parasiticus for pathway analysis. nih.gov |

| Oxidoreductase | Converts O-methylsterigmatocystin (OMST) to Aflatoxin B1. nih.gov | Identified as a microsomal-associated activity in A. parasiticus. nih.gov |

This table is generated based on findings related to the broader aflatoxin family, which provide a model for studying this compound.

Computational Modeling of this compound Biotransformation Dynamics

Computational, or in silico, modeling has become an indispensable tool for studying the biotransformation of xenobiotics like aflatoxins. These models range from molecular-level simulations to system-wide dynamic models, providing a theoretical framework to complement experimental data. nih.gov

Molecular Docking and Dynamics At the molecular level, techniques such as molecular docking and density functional theory (DFT) are used to investigate the interactions between aflatoxins and metabolic enzymes. nih.gov For example, in silico evaluations have been performed to compare the interaction of AFB1 with human CYP450 1A2 and with cytochromes from Zea mays (maize), suggesting that plant metabolism could contribute to the formation of hydroxylated metabolites like AFM1 in crops. frontiersin.org This same approach can be applied to model the binding of AFG1 to the active sites of human or animal CYP450 enzymes to predict the likelihood and efficiency of its conversion to AFGM1. Such studies explore structural properties, atomic charges, and solvent effects to understand the reactivity of the molecule. nih.gov

Physiologically Based Pharmacokinetic (PBPK) Modeling PBPK models are multi-compartment models that simulate the absorption, distribution, metabolism, and excretion (ADME) of compounds in the body. A PBPK model for AFB1 has been developed to characterize its pharmacokinetics and simulate interactions with various drugs. mdpi.com These models integrate physicochemical data with in vitro enzyme kinetic data (such as Kₘ and Vₘₐₓ) to predict in vivo behavior. mdpi.comnih.gov By adapting these models, researchers can simulate the biotransformation of AFG1 and predict the resulting concentrations of AFGM1 in different tissues, such as the liver, and its excretion. oup.com

Dynamic Systems Modeling Mathematical models using systems of ordinary differential equations have been formulated to describe the flow of aflatoxins through the food chain, from plants to animals and humans. nih.govscik.org These models use threshold quantities to analyze the conditions under which aflatoxin concentrations might reach certain limits in different hosts. nih.gov While often focused on the major aflatoxins, the parameters can be adjusted to model the dynamics of AFGM1 specifically.

Table 2: Types of Computational Models for Aflatoxin Biotransformation

| Model Type | Application | Key Parameters / Focus | Example from Research |

|---|---|---|---|

| Molecular Docking | Predicts the binding orientation of a molecule (ligand) to a protein (receptor). | Binding affinity, active site interactions, conformational changes. | Used to study the interaction of AFB1 with human and plant cytochromes. frontiersin.org |

| Density Functional Theory (DFT) | Explores the electronic structure and chemical properties of molecules. | Structural and energy properties, atomic charges, reactivity. | Employed to investigate AFB1 properties and degradation pathways. nih.gov |

| Physiologically Based Pharmacokinetic (PBPK) | Simulates the ADME of a substance in the whole body. | Enzyme kinetics (Kₘ, Vₘₐₓ), tissue blood flow, partition coefficients. | A PBPK model was developed to characterize AFB1 metabolism in different human populations. mdpi.com |

This table summarizes computational approaches that, while often developed for Aflatoxin B1, are directly applicable to the study of this compound.

Prevalence and Occurrence of Aflatoxin Gm1 in Research Contexts

Geographical Distribution and Incidence of Aflatoxin GM1

Aflatoxin contamination is a global issue, with a higher prevalence in tropical and subtropical regions due to favorable climatic conditions for fungal growth. nih.govresearchgate.netresearchgate.net Countries situated between 40°N and 40°S latitude are particularly at risk. researchgate.net The geographical distribution of this compound is directly linked to the occurrence of its precursor, AFG1, which is produced by Aspergillus species, primarily Aspergillus parasiticus. nih.govcgiar.org Therefore, regions with a high incidence of AFG1 in crops will likely show a corresponding presence of this compound in animal-derived products.

Prevalence in Dairy Products and Animal-Derived Commodities

This compound, a metabolite of AFG1, can be found in milk and dairy products from lactating animals that have consumed contaminated feed. nih.govnih.gov When an animal ingests feed containing AFG1, it is metabolized in the liver to this compound, which can then be excreted in milk. ekb.eg Similarly, other metabolites like Aflatoxin M1 (from Aflatoxin B1) are also found in milk and are often monitored more frequently. nih.govbioline.org.br

Research has shown the presence of various aflatoxins in dairy products worldwide. For instance, studies in Kenya have detected significant levels of aflatoxin M1 in milk, indicating widespread contamination of dairy feeds with aflatoxin B1. bioline.org.br While specific data on this compound prevalence is less common than for AFM1, its presence is an established fact in dairy science. nih.govnih.gov A study on milk powder found that while aflatoxin M1 was more commonly detected, the potential for other metabolites like GM1 exists if the animal feed is contaminated with AFG1. ekb.eg

Table 1: Reported Occurrence of Aflatoxin Metabolites in Animal-Derived Products

| Aflatoxin Metabolite | Parent Aflatoxin | Commonly Affected Products |

| Aflatoxin M1 | Aflatoxin B1 | Milk, Cheese, Yogurt mdpi.comresearchgate.net |

| This compound | Aflatoxin G1 | Milk, Dairy Products nih.govnih.gov |

| Aflatoxin M2 | Aflatoxin B2 | Milk ekb.eg |

| Aflatoxin Q1 | Aflatoxin B1 | Meat (from cattle) nih.gov |

This table is interactive. Click on the headers to sort the data.

Trace Detection in Contaminated Crops and Feeds

The primary source of this compound contamination in the food chain is the presence of AFG1 in agricultural commodities. mdpi.com Aflatoxin-producing fungi, such as Aspergillus flavus and Aspergillus parasiticus, can contaminate a wide array of crops, including maize, peanuts, cottonseed, and tree nuts. researchgate.netnih.gov The contamination can occur both before and after harvest. gssrr.orgtropicallegumeshub.com

The detection of this compound itself in crops is not the primary focus of most screening programs, which typically test for the parent compounds (B1, B2, G1, and G2). researchgate.netnutrinews.com However, the presence of AFG1 in crops serves as a direct indicator that this compound could be formed in animals that consume these crops. For example, a study on coffee beans in Saudi Arabia found that Aflatoxin G1 was the most frequently detected mycotoxin. academicjournals.org Animal feed is also a major source of aflatoxin exposure. Surveys of animal feeds have shown widespread contamination with aflatoxins, including AFG1. bioline.org.brzagro.com

Agronomic and Storage Factors Influencing Aflatoxin G1 and Subsequent GM1 Contamination

The formation of Aflatoxin G1, and by extension this compound, is heavily influenced by environmental conditions that affect the growth of toxigenic fungi. These factors can be broadly categorized into pre-harvest and post-harvest conditions.

Impact of Pre-harvest Conditions on Fungal Growth and Toxin Production

Pre-harvest contamination of crops with aflatoxin-producing fungi is a significant concern, particularly in regions with hot and humid climates. nih.govnih.gov Key factors influencing pre-harvest contamination include:

Temperature: Aspergillus species have an optimal growth temperature range of 25°C to 37°C. mdpi.com Aflatoxin production is also highest within this range, particularly around 33°C. nih.gov

Moisture and Drought Stress: High humidity and moisture are conducive to fungal growth. mdpi.com Conversely, drought stress can make plants more susceptible to fungal invasion and subsequent aflatoxin production. psu.eduresearchgate.net

Soil Type and Fungal Strain: The type of Aspergillus strain present in the soil can influence the type and amount of aflatoxin produced. Aspergillus parasiticus is known to produce both B and G aflatoxins. nih.govd-nb.info

Insect Damage: Damage to crops by insects can create entry points for fungal spores, increasing the likelihood of contamination. nih.govmdpi.com

Crop Variety: Some crop varieties exhibit greater resistance to fungal infection and aflatoxin production than others. psu.edu

Influence of Post-harvest Handling and Storage on Aflatoxin Formation

Post-harvest conditions play a crucial role in the proliferation of aflatoxins. Improper handling and storage can lead to significant increases in aflatoxin levels in already contaminated crops. tropicallegumeshub.comresearchgate.net Important post-harvest factors include:

Drying: Inadequate or delayed drying of crops after harvest can create a high-moisture environment that promotes fungal growth and toxin production. tropicallegumeshub.com

Storage Temperature and Humidity: Storing crops at low temperatures (below 12°C) and low moisture levels (below 13%) can inhibit fungal growth and aflatoxin formation. mdpi.comwikipedia.org The optimal relative humidity for aflatoxin production is around 85%. d-nb.info

Storage Duration: Longer storage periods, especially under suboptimal conditions, can increase the risk of aflatoxin contamination. gssrr.orgwalshmedicalmedia.com

Pest Infestation: Insects and rodents can damage stored grains, facilitating mold invasion. researchgate.net

Table 2: Environmental Factors Favoring Aflatoxin Production

| Factor | Optimal Condition for Fungal Growth/Toxin Production |

| Temperature | 25°C - 37°C mdpi.com |

| Water Activity (aw) | > 0.90 nih.govresearchgate.net |

| Relative Humidity | ~85% d-nb.info |

| pH | Slightly acidic to neutral numberanalytics.com |

| Substrate | Carbohydrate and lipid-rich numberanalytics.com |

This table is interactive. Click on the headers to sort the data.

Advanced Analytical Methodologies for Aflatoxin Gm1 Quantification and Characterization

Chromatographic Techniques for Aflatoxin GM1 Analysis

Chromatographic techniques are fundamental in the separation and quantification of aflatoxins. These methods are prized for their sensitivity and ability to distinguish between different aflatoxin analogues. researchgate.net

High-Performance Liquid Chromatography (HPLC) Coupled with Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) is a widely accepted and common method for aflatoxin analysis due to its high sensitivity and reliability. thermofisher.comnih.govlcms.czgmi-inc.com Reversed-phase HPLC is the more popular approach. researchgate.netnih.gov To enhance the natural fluorescence of certain aflatoxins like G1, a post-column derivatization step is often employed. lcms.cziaea.org This can be achieved photochemically or through chemical means, such as with pyridinium (B92312) hydrobromide perbromide (PBPB) or electrochemically generated bromine. lcms.czlcms.cz This derivatization significantly improves the fluorescence yield, allowing for lower detection limits. lcms.cz

A typical HPLC-FLD system for aflatoxin analysis includes a pump, an autosampler, a column thermostat, and a fluorescence detector. gmi-inc.com The separation is often performed on a C18 column. lcms.czmdpi.com The mobile phase composition is optimized to achieve good separation of the aflatoxin peaks. gust.edu.vn

The following table provides an example of HPLC-FLD parameters used for aflatoxin analysis:

HPLC-FLD Parameters for Aflatoxin Analysis| Parameter | Condition | Source |

|---|---|---|

| Column | Hypersil GOLD™, 3 µm, 100 x 2.1 mm | thermofisher.com |

| Flow Rate | 800 µL/min | thermofisher.com |

| Excitation Wavelength (λex) | 365 nm | thermofisher.comlcms.czmdpi.com |

| Emission Wavelength (λem) | 450 nm | lcms.czmdpi.com |

| Mobile Phase | Water:Methanol (7:3 v/v) | thermofisher.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications for Ultrasensitive Detection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and selective detection of aflatoxins. nih.govlcms.cz This method offers high accuracy and is suitable for analyzing complex matrices. r-biopharm.com The use of a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive mode is common for mycotoxin analysis. mdpi.com

The LC-MS/MS method involves optimizing parameters such as precursor and product ions, cone voltage, and collision energy for each mycotoxin. mdpi.com Data is typically acquired in Multiple Reaction Monitoring (MRM) mode, which enhances selectivity and sensitivity. mdpi.com The MRM transition with the strongest signal is used for quantification, while a second transition serves for confirmation. mdpi.com

Below is a table detailing typical LC-MS/MS parameters for aflatoxin analysis:

LC-MS/MS Parameters for Aflatoxin Analysis| Parameter | Setting | Source |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) | mdpi.com |

| Capillary Voltage | 0.5 kV | mdpi.com |

| Source Temperature | 150 °C | mdpi.com |

| Desolvation Temperature | 450 °C | mdpi.com |

| Desolvation Gas Flow | 1000 L/h | mdpi.com |

| Cone Gas Flow | 150 L/h | mdpi.com |

LC-MS/MS methods have demonstrated low limits of detection (LOD) and quantification (LOQ) for aflatoxins, often in the sub-µg/kg range. nih.govmdpi.comresearchgate.net For instance, one study reported an LOD of 0.5 µg/kg and an LOQ of 1 µg/kg for aflatoxins. mdpi.com

Capillary Electrophoresis and Microfluidic Systems for this compound Separation

Capillary electrophoresis (CE) has emerged as a viable alternative to HPLC for mycotoxin analysis, offering advantages such as rapid analysis times, reduced solvent consumption, and high separation efficiency. researchgate.netamazonaws.commdpi.com A specific mode, micellar electrokinetic capillary chromatography (MECC), is particularly suited for the analysis of neutral compounds like aflatoxins. researchgate.netresearchgate.net MECC utilizes surfactants, such as sodium dodecyl sulfate (B86663) (SDS), in the running buffer to create a pseudostationary phase that allows for the separation of uncharged analytes. researchgate.net

The use of cyclodextrins in the electrophoresis buffer can enhance the fluorescence of aflatoxins, leading to improved detection limits. researchgate.netacs.org For instance, carboxymethyl-β-cyclodextrin has been used to resolve uncharged aflatoxins and enhance their emission signals. acs.org Combining CE with laser-induced fluorescence (LIF) detection provides very low limits of detection, with one study reporting a detection limit of 0.5 ppb for aflatoxin B1 in corn. researchgate.net

Research has shown that baseline separation of aflatoxins G2, G1, B2, and B1 can be achieved in under 30 seconds using MECC with small internal diameter capillaries. researchgate.net This highlights the potential of CE for high-throughput analysis.

Immunochemical Assays for this compound Detection

Immunochemical assays are widely used for the rapid screening of aflatoxins due to their high specificity and ease of use. These methods are based on the highly specific binding between an antibody and its target antigen, in this case, an aflatoxin. horiba.com

Development and Validation of Enzyme-Linked Immunosorbent Assays (ELISA) for this compound

Enzyme-Linked Immunosorbent Assay (ELISA) is a common immunochemical technique used for the quantitative analysis of aflatoxins. ku.ac.ke The assay involves the use of microtiter plates coated with antibodies specific to the aflatoxin of interest. The sample extract is added to the wells, and if aflatoxin is present, it will bind to the antibodies. An enzyme-conjugated secondary antibody is then added, followed by a substrate that produces a colored product. The intensity of the color is inversely proportional to the concentration of aflatoxin in the sample.

The validation of an ELISA method is crucial to ensure its accuracy and reliability. This involves assessing parameters such as linearity, recovery, precision (repeatability and reproducibility), and the limits of detection (LOD) and quantification (LOQ). iaea.org

Immunoaffinity Column Clean-up Procedures for Sample Preparation

The procedure involves passing a filtered and diluted sample extract through the IAC. r-biopharm.com The aflatoxins bind to the antibodies, while other matrix components are washed away. r-biopharm.com The purified aflatoxins are then eluted from the column with a solvent, such as methanol, and the eluate can be analyzed by HPLC or LC-MS/MS. r-biopharm.com This process results in a much cleaner chromatogram, leading to more accurate and sensitive detection. r-biopharm.com

IACs are available for a range of aflatoxins, including B1, B2, G1, G2, M1, and M2. r-biopharm.commzfoodtest.commeizhengbio.com They have been validated for a wide variety of food and feed matrices, including nuts, grains, and spices. lctech.delctech.de The use of IACs has been shown to provide excellent recovery rates, often exceeding 80-90% for the major aflatoxins. lctech.delctech.deshim-pol.pl

The following table summarizes the performance of different immunoaffinity columns:

Performance of Immunoaffinity Columns for Aflatoxin Cleanup| Column Type | Loading Capacity (Aflatoxin B1) | Recovery Rates | Validated Matrices | Source |

|---|---|---|---|---|

| AflaCLEAN™ | 150 ng | B1 > 90%, B2 > 80%, G1 > 90%, G2 > 60% | Peanut, corn, rice, hazelnut, peppers, figs, dates | lctech.de |

| AflaCLEAN™ SMART | 100 ng | B1 ≥ 90%, B2 ≥ 80%, G1 ≥ 90%, G2 ≥ 60% | Peanut, cinnamon, raisins, figs, paprika, rice, corn, pistachios, wheat, brazil nut | lctech.de |

| AFLAKING | Not specified | > 80% | Nuts, grains, spices | horiba.com |

Emerging Technologies in this compound Detection Research

Recent years have seen a significant shift from conventional chromatographic methods towards faster, more sensitive, and field-deployable detection platforms. These emerging technologies are poised to revolutionize mycotoxin monitoring by providing real-time or near-real-time results, which is crucial for effective food safety management.

Biosensor Development for Rapid and On-Site Screening of this compound

Biosensors represent a significant leap forward for the rapid and on-site screening of aflatoxins. researchgate.net These analytical devices convert a biological recognition event into a measurable signal. researchgate.net While specific biosensors dedicated solely to this compound are not extensively documented, the technologies developed for other major aflatoxins, particularly Aflatoxin G1 (the precursor to GM1), are directly relevant. iupac.orgmdpi.com

The primary components of a biosensor are the biorecognition element, which provides specificity, and the transducer, which converts the binding event into a detectable signal. researchgate.net Key types include:

Immunosensors: These utilize the highly specific binding between an antibody and an antigen (the aflatoxin). Electrochemical and optical immunosensors are the most common types investigated for mycotoxin detection. emerald.com For instance, an electrochemical immunosensor for Aflatoxin M1 has been developed using antibody immobilization on a carbon electrode, demonstrating the platform's potential. emerald.com By substituting the specific antibody, this system could be adapted for GM1.

Aptasensors: These employ aptamers—short, single-stranded DNA or RNA molecules—as the recognition element. Aptamers offer advantages over antibodies, including higher stability and lower production costs, making them ideal for robust sensor development. emerald.com

Surface Plasmon Resonance (SPR) Biosensors: SPR is an optical technique that detects changes in the refractive index on a metal film surface as molecules bind. emerald.com It has been successfully used for the rapid and sensitive detection of aflatoxins in grains, with results comparable to traditional HPLC-MS methods. emerald.com The reusability of the sensor chip and the speed of analysis make it a promising tool for screening purposes. semanticscholar.org

Table 1: Performance of Selected Biosensor Technologies for Aflatoxin Detection

| Biosensor Type | Target Analyte | Matrix | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Electrochemical Immunosensor | Aflatoxin M1 | Milk | 0.01 ng/mL | emerald.com |

| Surface Plasmon Resonance (SPR) | Aflatoxins B1 & G1 | Wheat, Corn | 0.59 - 3.26 ng/mL | emerald.com |

| Aptamer Nano-biosensor | Aflatoxin B1 | Rice | Not Specified | emerald.com |

| MIP-ECL Sensor | Aflatoxin B1 | Corn Oil | 8.5 fg/mL | mdpi.com |

Application of Nanomaterials in Enhanced this compound Sensing

The integration of nanomaterials into sensor design has dramatically improved the analytical performance of detection methods for aflatoxins. researchgate.net These materials, with at least one dimension at the nanoscale (1-100 nm), possess unique physicochemical properties, such as a high surface-area-to-volume ratio and enhanced conductivity, which can be leveraged to amplify the sensor's signal and increase sensitivity. azpharmjournal.comfrontiersin.org

Key nanomaterials used in aflatoxin sensing include:

Gold Nanoparticles (AuNPs): Widely used in diagnostics, AuNPs are often employed in colorimetric assays and to enhance the signal in electrochemical sensors due to their biocompatibility and unique optical properties. frontiersin.org

Carbon Nanotubes (CNTs): Known for their excellent electrical conductivity and mechanical strength, CNTs are used to modify electrodes in electrochemical biosensors, increasing the surface area and facilitating faster electron transfer for more sensitive detection. frontiersin.org

Quantum Dots (QDs): These are semiconductor nanocrystals that exhibit size-dependent fluorescence. frontiersin.org In fluorescent biosensors, QDs can act as highly stable and bright labels, leading to ultra-low detection limits. For example, a biosensor using cadmium telluride/zinc sulfide (B99878) (CdTe/ZnS) QDs as an optical probe was developed for Aflatoxin B1 detection. frontiersin.org

The application of these nanomaterials is generally universal to the class of toxin being detected. Therefore, a nanosensor platform developed for Aflatoxin G1 could be readily applied to its metabolite, GM1, as the fundamental interaction is with the core difurocoumarolactone structure. hmdb.canih.gov

Table 2: Examples of Nanomaterials in Aflatoxin Biosensor Development

| Nanomaterial | Sensor Type | Enhancement Effect | Target Analyte | Reference |

|---|---|---|---|---|

| Gold Nanoparticles (AuNPs) | QCM Sensor | Enhanced sensitivity, greater surface area | Aflatoxin B1 | frontiersin.org |

| Carbon Nanotubes (CNTs) | Electrochemical | Increased surface area, improved conductivity | Aflatoxin B1 | frontiersin.org |

| Quantum Dots (QDs) | Fluorometric Sensor | Optical signal probe, high sensitivity | Aflatoxin B1 | frontiersin.org |

| Molybdenum Disulfide (MoS₂) QDs | Electrochemical | Functional nanocomposite for signal amplification | Aflatoxin M1 | acs.org |

Molecular and Genomic Methods for Aflatoxin-Producing Fungi Identification in Matrices

An indirect yet powerful strategy for assessing the risk of this compound contamination is to detect the presence of the fungi capable of producing its precursors. Since this compound is a metabolite of Aflatoxin G1, which is produced by species like Aspergillus parasiticus, molecular techniques that identify these specific fungi in a given matrix (e.g., food or feed) are highly valuable. iupac.orgnih.gov

Polymerase Chain Reaction (PCR)-based methods are at the forefront of this approach due to their high specificity, sensitivity, and speed. researchgate.net These techniques target genes within the aflatoxin biosynthesis pathway, a cluster of approximately 27 genes responsible for converting acetyl-CoA into aflatoxins. nih.govuobaghdad.edu.iq By detecting these genes, it is possible to differentiate between aflatoxigenic (toxin-producing) and non-aflatoxigenic strains of Aspergillus. unhas.ac.id

Key molecular approaches include:

Conventional and Multiplex PCR: These methods amplify specific DNA sequences. Multiplex PCR allows for the simultaneous detection of several genes (e.g., aflR, aflP, aflD, aflQ) in a single reaction, providing a more comprehensive profile of an isolate's toxigenic potential. uobaghdad.edu.iqmdpi.com

Quantitative PCR (qPCR) or Real-Time PCR: This technique monitors the amplification of a targeted DNA molecule in real-time, allowing for the quantification of the fungal load in a sample. mdpi.com It offers higher sensitivity than conventional PCR and reduces the risk of cross-contamination as post-PCR handling is not required. mdpi.com

Loop-Mediated Isothermal Amplification (LAMP): LAMP is an isothermal nucleic acid amplification technique that is rapid, highly specific, and can be performed with minimal equipment, making it suitable for on-site screening. mdpi.com

Table 3: Key Target Genes for Molecular Detection of Aflatoxigenic Fungi

| Gene Name | Function in Aflatoxin Biosynthesis | Relevance for Detection | Reference |

|---|---|---|---|

| aflR | Regulatory gene; activates transcription of structural genes | Presence is essential for aflatoxin production | semanticscholar.orgresearchgate.net |

| aflD (nor-1) | Structural gene; involved in an early pathway step | Key marker for identifying aflatoxigenic potential | uobaghdad.edu.iqunhas.ac.id |

| aflO | Structural gene; involved in the mid-biosynthesis pathway | Used as a target marker to detect aflatoxigenic A. flavus | unhas.ac.id |

| aflP (omtA) | Structural gene; involved in the conversion to aflatoxins | Used in multiplex PCR to confirm toxigenic strains | uobaghdad.edu.iq |

| aflQ | Structural gene; involved in the late stages of biosynthesis | Used in combination with other genes for robust detection | uobaghdad.edu.iq |

By identifying the genetic blueprint for toxin production, these molecular methods provide an early warning system for potential this compound contamination before the toxin itself accumulates to significant levels.

Toxicological Research on Aflatoxin Gm1 Mechanisms

Immunomodulatory Mechanisms of Aflatoxin GM1 in Animal Models

Aflatoxins are recognized as potent immunotoxic agents that can cause immunosuppression, thereby weakening the body's ability to fight infections liferainbow.com.twnih.gov. The immunotoxic effects are exerted through multiple mechanisms, including direct impacts on immune cells and alterations in cytokine production liferainbow.com.twopenresearchafrica.org.

Aflatoxins are known to target key immune cells, including macrophages, dendritic cells, and T-lymphocytes, impairing their activation and function liferainbow.com.tw. This interference can reduce the ability to mount effective innate and adaptive immune responses bohrium.com. For example, AFB1 exposure has been shown to suppress macrophage function and T-cell activation liferainbow.com.tw. It can also alter the proportions of lymphocyte subsets, such as CD4+ and CD8+ T-cells nih.gov. Although these effects are well-documented for AFB1, specific studies analyzing the effects of this compound on immune cell function and phenotype in animal models are currently lacking in the scientific literature. The effects are generally described for aflatoxins as a class.

| Immune Cell Type | Reported Effect of Aflatoxin Exposure |

|---|---|

| Macrophages | Impaired activation and phagocytosis |

| Dendritic Cells | Interference with antigen presentation |

| T-Lymphocytes (T-cells) | Impaired activation, altered CD4+/CD8+ populations |

| B-Lymphocytes (B-cells) | Impaired function, reduced antibody production |

General immunotoxic effects attributed to aflatoxins, primarily based on studies of AFB1 liferainbow.com.twnih.gov.

The molecular mechanisms behind aflatoxin-induced immunosuppression are complex. They involve the modulation of cytokine production, activation of pro-inflammatory pathways, and regulation of apoptosis in immune cells openresearchafrica.org. Aflatoxins can shift the balance of cytokine production toward either pro-inflammatory or immunosuppressive responses liferainbow.com.tw. In some animal models, AFB1 exposure has been associated with an upregulation of pro-inflammatory cytokines like IFN-γ and TNF-α, while decreasing anti-inflammatory cytokines such as IL-4 mycotoxinsite.com. This dysregulation disrupts immune homeostasis. Furthermore, the genotoxic metabolites of aflatoxins can form adducts with DNA in immune cells, interfering with cell proliferation and protein synthesis, which can lead to cell death and a weakened immune system nih.gov. While these mechanisms provide a framework for understanding mycotoxin immunotoxicity, the specific molecular pathways dysregulated by this compound have yet to be elucidated.

Comparative Toxicology of this compound with Other Aflatoxin Metabolites

While specific toxicological research focusing exclusively on this compound (AFGM1) is limited in publicly available literature, its toxicological profile can be inferred from its identity as a primary hydroxylated metabolite of Aflatoxin G1 (AFG1). The metabolic conversion of AFG1 to AFGM1 is analogous to the well-studied hydroxylation of Aflatoxin B1 (AFB1) to Aflatoxin M1 (AFM1) nih.gov. This relationship allows for a comparative assessment based on the established toxicological hierarchy of the parent aflatoxins and their metabolites.

Assessment of Relative Toxic Potency in Controlled Experimental Systems

The toxicity of aflatoxins is intrinsically linked to their chemical structure, which dictates their ability to be metabolically activated to DNA-binding agents. The established order of toxic and carcinogenic potency for the major aflatoxins is generally accepted as AFB1 > AFG1 > AFB2 > AFG2 nih.govhealthmatters.io. This hierarchy is primarily due to the presence of an unsaturated terminal furan ring in AFB1 and AFG1, which is a prerequisite for metabolic activation to the highly reactive 8,9-epoxide that binds to DNA and initiates carcinogenesis mdpi.com.

AFG1, the precursor to AFGM1, is consistently shown to be a potent toxin, though generally less so than AFB1. In studies on human chromosomes, AFB1 demonstrated higher mutagenic activity than AFG1 nih.gov. Similarly, comparative studies in rats revealed that the extent of DNA and ribosomal RNA binding was lower for AFG1 compared to AFB1, which may be a key factor in its weaker carcinogenicity nih.gov. The higher lipophilicity of AFB1 compared to AFG1 is also suggested as a potential reason for its greater biological activity nih.gov.

The hydroxylation of parent aflatoxins to metabolites like AFM1 and, by extension, AFGM1, is generally considered a detoxification step, resulting in reduced carcinogenic potency. For instance, the relative carcinogenic potency of AFM1 in rats is estimated to be about 2–10% of that of AFB1 mdpi.com. Studies on primary rat hepatocytes have demonstrated that AFB1 is a more potent cytotoxin and genotoxin than AFM1 at lower doses nih.gov. The lowest dose of AFB1 to stimulate DNA repair was 0.025 µ g/culture , compared to 0.05 µ g/culture for AFM1 nih.gov. Although direct quantitative data for AFGM1 is scarce, its toxic potency is expected to be significantly lower than its parent compound, AFG1, and substantially lower than AFB1.

| Aflatoxin Metabolite | Parent Compound | Relative Toxic Potency Ranking | Experimental Observations |

|---|---|---|---|

| Aflatoxin B1 (AFB1) | N/A | 1 (Most Potent) | Highest mutagenic activity and DNA-binding capacity nih.govnih.gov. Lowest genotoxic dose in rat hepatocytes was 0.025 µg/culture nih.gov. |

| Aflatoxin G1 (AFG1) | N/A | 2 | Less mutagenic and exhibits lower DNA-binding than AFB1 nih.govnih.gov. Considered a Group 1 carcinogen by IARC rupahealth.com. |

| Aflatoxin M1 (AFM1) | Aflatoxin B1 | 3 | Carcinogenic potency is ~2-10% of AFB1 mdpi.com. Lowest genotoxic dose in rat hepatocytes was 0.05 µg/culture nih.gov. |

| Aflatoxin B2 (AFB2) | N/A | 4 | Lower toxicity due to the absence of the double bond in the terminal furan ring nih.govhealthmatters.io. |

| Aflatoxin G2 (AFG2) | N/A | 5 (Least Potent) | Considered to have much lower activity than AFG1 nih.govhealthmatters.io. |

Differential Metabolic Activation and Detoxification Pathways Across Species

The significant variation in sensitivity to aflatoxins across different animal species is primarily determined by the balance between metabolic activation and detoxification pathways nih.gov. The key enzymatic systems involved are the Phase I cytochrome P450 (CYP450) enzymes, which activate aflatoxins, and the Phase II glutathione S-transferases (GSTs), which detoxify them nih.gov.

Metabolic Activation: Activation of both AFB1 and AFG1 occurs via CYP450-mediated epoxidation of the double bond in the terminal furan ring, producing highly reactive epoxides (e.g., AFB1-8,9-epoxide) mdpi.com. These epoxides can form adducts with cellular macromolecules, including DNA, leading to mutations and cancer oup.com. In humans, CYP3A4 and CYP1A2 are the principal enzymes responsible for this bioactivation proquest.comfrontiersin.org.

This compound is formed through the hydroxylation of AFG1, a Phase I metabolic reaction catalyzed by the hepatic microsomal mixed-function oxidase system (a part of the CYP450 superfamily) nih.gov. This is analogous to the conversion of AFB1 to AFM1, which is also mediated by CYP450 enzymes, particularly CYP1A2 in humans . While hydroxylation to form AFGM1 is a detoxification pathway relative to the parent AFG1, the AFGM1 molecule itself may still be susceptible to further epoxidation, albeit likely at a much lower rate than AFG1.

Species-specific expression of CYP450 enzymes dictates the rate of aflatoxin activation. For example, in poultry species like chickens and quail, CYP2A6 and CYP1A1 are primarily responsible for the bioactivation of AFB1 nih.gov. This contrasts with humans, where CYP3A4 plays a more dominant role proquest.com. Such differences in enzyme activity explain why certain species are more resistant or susceptible to aflatoxin-induced carcinogenesis.

Detoxification Pathways: The primary route for detoxifying the reactive aflatoxin epoxides is through conjugation with reduced glutathione (GSH), a reaction catalyzed by GSTs nih.gov. The resulting conjugate is water-soluble and can be readily excreted. The efficiency of this GST-mediated detoxification is a critical factor in determining species sensitivity. For instance, the resistance of mice to AFB1-induced cancer is partly attributed to higher levels of specific GSTs that are highly efficient at detoxifying the AFB1-epoxide.

| Metabolic Pathway | Enzyme Family | Key Isozymes and Role | Species-Specific Notes |

|---|---|---|---|

| Activation (Epoxidation of AFB1/AFG1) | Cytochrome P450 (CYP) | CYP3A4, CYP1A2 | Primary enzymes for AFB1 bioactivation in human liver proquest.comfrontiersin.org. |

| CYP2A6, CYP1A1, CYP3A37 | Responsible for AFB1 bioactivation in various poultry species nih.govnih.gov. | ||

| Detoxification (Hydroxylation of AFG1 to AFGM1) | Cytochrome P450 (CYP) / MFO | CYP450 Superfamily | Catalyzes the conversion of the parent aflatoxin to a less potent hydroxylated metabolite nih.gov. |

| Detoxification (Conjugation of Epoxide) | Glutathione S-Transferase (GST) | Various GST Isozymes | Catalyzes conjugation of the reactive epoxide with glutathione, facilitating excretion. Species differences in GST activity are a major determinant of susceptibility nih.gov. |

Exposure Assessment Methodologies for Aflatoxin Gm1 in Research

Biomarker-Based Approaches for Aflatoxin GM1 Exposure Quantification

Biomarkers provide a direct measure of the internal dose of a compound, reflecting the amount that has been absorbed and metabolized by the body. These methods are invaluable for validating dietary exposure estimates and understanding individual metabolic differences.

Urine is a preferred biological matrix for assessing recent exposure to mycotoxins due to its non-invasive collection and the relatively rapid excretion of metabolites. The development of urinary biomarkers for AFGM1 involves creating highly sensitive and specific analytical methods capable of detecting trace amounts of the compound.

The primary analytical technique for this purpose is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This method offers superior specificity and sensitivity compared to older techniques like High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). The development process includes:

Sample Preparation: Raw urine samples are complex and require significant cleanup to isolate AFGM1. This typically involves enzymatic hydrolysis to release conjugated forms of the metabolite, followed by a purification step using either Solid-Phase Extraction (SPE) or highly specific Immunoaffinity Columns (IAC) that contain antibodies targeted against aflatoxins.

Chromatographic Separation: The cleaned extract is injected into an HPLC system, where AFGM1 is separated from other co-extracted urinary components based on its chemical properties.

Detection and Quantification: The separated compound is then ionized and fragmented in a mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions unique to AFGM1, ensuring highly selective and accurate quantification.

Validation of the method is essential to ensure its reliability. Key validation parameters are established according to international guidelines and include linearity, accuracy (measured as recovery), precision (measured as relative standard deviation), and the limits of detection (LOD) and quantification (LOQ). Research findings have demonstrated the successful application of these methods in detecting AFGM1 in the urine of animals exposed to Aflatoxin B1-contaminated feed, confirming its status as a viable biomarker of exposure.

[start_interactive_table] "title": "Table 6.1: Typical Validation Parameters for an LC-MS/MS Method for this compound in Urine", "data": [ {"Parameter": "Linearity (R²)", "Typical Value": "> 0.995", "Description": "Measures how well the instrument response correlates with the concentration of AFGM1 over a defined range."}, {"Parameter": "Limit of Detection (LOD)", "Typical Value": "0.005 - 0.02 ng/mL", "Description": "The lowest concentration of AFGM1 that can be reliably distinguished from background noise."}, {"Parameter": "Limit of Quantification (LOQ)", "Typical Value": "0.015 - 0.05 ng/mL", "Description": "The lowest concentration of AFGM1 that can be measured with acceptable precision and accuracy."}, {"Parameter": "Accuracy (Recovery %)", "Typical Value": "85% - 110%", "Description": "The percentage of a known amount of AFGM1 added to a blank urine sample that is successfully measured by the method."}, {"Parameter": "Precision (RSD%)", "Typical Value": "< 15%", "Description": "The degree of scatter between a series of measurements of the same sample, indicating the method's reproducibility."} ] [end_interactive_table]

While urinary biomarkers reflect recent exposure (within the last 24-48 hours), serum adducts provide an integrated measure of exposure over a longer period (typically 2-3 weeks). This is because the parent compound of AFGM1, Aflatoxin B1 (AFB1), can form covalent bonds with proteins in the blood, most notably serum albumin. The resulting AFB1-albumin adduct is stable and circulates in the blood with a half-life equivalent to that of albumin itself.

Measuring the AFB1-albumin adduct serves as a robust surrogate indicator for the metabolic cascade that produces AFGM1. Higher levels of the parent compound exposure, reflected by the adduct, directly correlate with the potential for AFGM1 formation and subsequent exposure.

Methodologies for measuring these adducts include:

Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput immunological method that uses antibodies to detect the AFB1-albumin adduct. It is cost-effective for screening large numbers of samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Considered the gold standard, this method involves the enzymatic or chemical hydrolysis of albumin to release the bound aflatoxin, typically as the Aflatoxin B1-lysine conjugate. This product is then purified and quantified with high precision and accuracy.

The choice between urinary biomarkers and serum adducts depends on the research question, with the former assessing acute exposure and the latter providing a picture of chronic or cumulative exposure.

[start_interactive_table] "title": "Table 6.2: Comparison of Biomarkers for Aflatoxin Exposure Assessment", "data": [ {"Characteristic": "Biomarker Type", "Urinary AFGM1": "Metabolite", "Serum AFB1-Albumin Adduct": "Protein Adduct"}, {"Characteristic": "Biological Matrix", "Urinary AFGM1": "Urine", "Serum AFB1-Albumin Adduct": "Blood Serum/Plasma"}, {"Characteristic": "Exposure Window", "Urinary AFGM1": "Short-term (hours to days)", "Serum AFB1-Albumin Adduct": "Medium-term (weeks)"}, {"Characteristic": "Collection Method", "Urinary AFGM1": "Non-invasive", "Serum AFB1-Albumin Adduct": "Invasive (venipuncture)"}, {"Characteristic": "Primary Indication", "Urinary AFGM1": "Recent dietary intake", "Serum AFB1-Albumin Adduct": "Cumulative exposure over time"} ] [end_interactive_table]

Advanced Dietary Exposure Modeling Methodologies

Dietary exposure modeling estimates the intake of a contaminant by combining data on its concentration in food with data on food consumption. These models are essential for assessing exposure at a population level.

Dietary exposure assessments have moved beyond simple deterministic calculations to more sophisticated models that better reflect real-world variability.

Deterministic Method: This approach uses single-point estimates for calculations (e.g., mean contamination level multiplied by mean food consumption). While simple, it fails to capture the distribution of exposure across a population and does not account for individuals with very high or low consumption or exposure.

Probabilistic Method: This advanced method uses probability distributions for both contamination levels in food and consumption data. By employing techniques like Monte Carlo simulation , the model runs thousands of calculations, each time selecting random values from the input distributions. The output is not a single number but a probability distribution of exposure, allowing researchers to estimate exposure for different percentiles of the population (e.g., the 95th percentile) and to quantify the uncertainty in the estimate. This is the preferred method for comprehensive exposure assessment.

Semi-Deterministic Method: This is a hybrid approach that might use a distribution for one variable (e.g., consumption) and a point estimate for another (e.g., mean contamination). It is used when complete distributional data is not available.

[start_interactive_table] "title": "Table 6.3: Comparison of Dietary Exposure Assessment Methods", "data": [ {"Feature": "Input Data", "Deterministic Method": "Single point values (e.g., mean, median)", "Probabilistic Method": "Full probability distributions for each variable"}, {"Feature": "Calculation", "Deterministic Method": "Simple multiplication (Exposure = Contamination × Consumption)", "Probabilistic Method": "Iterative simulation (e.g., Monte Carlo analysis)"}, {"Feature": "Output", "Deterministic Method": "A single point estimate of exposure", "Probabilistic Method": "A probability distribution of exposure"}, {"Feature": "Key Advantage", "Deterministic Method": "Simplicity and ease of calculation", "Probabilistic Method": "Provides a realistic view of variability and uncertainty"}, {"Feature": "Key Limitation", "Deterministic Method": "Does not account for variability in the population", "Probabilistic Method": "Requires more complex data and software"} ] [end_interactive_table]

The practical application of dietary modeling involves the careful integration of two distinct datasets.

Analytical Contamination Data: Research studies begin by systematically collecting samples of foods where AFGM1 is likely to occur, primarily milk and dairy products from animals that may have consumed AFB1-contaminated feed. These samples are analyzed using validated methods (e.g., LC-MS/MS) to determine the concentration of AFGM1. The results from numerous samples are compiled to generate a contamination dataset, which can be described by a statistical distribution (e.g., mean, standard deviation, percentiles, and percentage of non-detects).

Food Consumption Data: This information is gathered from population-based dietary surveys. Common tools include 24-hour dietary recalls, food frequency questionnaires (FFQs), and national food consumption databases. These surveys provide detailed information on the types and amounts of food consumed by individuals, often broken down by demographic groups such as age, gender, and geographic region.

Integration for Exposure Estimation: In a research context, these two datasets are combined using a probabilistic model. For each simulated individual in the model, a consumption value for a specific dairy product is drawn from the consumption database, and a contamination value for that product is drawn from the analytical dataset. The Estimated Daily Intake (EDI) is then calculated using the standard formula:

EDI (ng/kg body weight/day) = [AFGM1 Concentration (ng/g) × Food Consumption ( g/day )] / Body Weight (kg)

By repeating this process thousands of times, a distribution of EDI for the entire population or specific subgroups (e.g., infants, toddlers) can be generated, providing a comprehensive assessment of dietary exposure to this compound.

[start_interactive_table] "title": "Table 6.4: Hypothetical Research Data for Calculating Estimated Daily Intake (EDI) of this compound in Different Age Groups", "data": [ {"Food Item": "Whole Milk", "Mean AFGM1 Contamination (ng/kg)": "8.5", "Consumption ( g/day ) - Toddlers (1-3 yrs)": "350", "Calculated Mean EDI (ng/kg bw/day) - Toddlers": "22.9", "Consumption ( g/day ) - Adults (19-50 yrs)": "150", "Calculated Mean EDI (ng/kg bw/day) - Adults**": "1.8"}, {"Food Item": "Yogurt", "Mean AFGM1 Contamination (ng/kg)": "3.2", "Consumption ( g/day ) - Toddlers (1-3 yrs)": "50", "Calculated Mean EDI (ng/kg bw/day) - Toddlers": "1.2", "Consumption ( g/day ) - Adults (19-50 yrs)": "80", "Calculated Mean EDI (ng/kg bw/day) - Adults": "0.4"}, {"Food Item": "Cheese", "Mean AFGM1 Contamination (ng/kg)": "5.1", "Consumption ( g/day ) - Toddlers (1-3 yrs)": "15", "Calculated Mean EDI (ng/kg bw/day) - Toddlers*": "0.6", "Consumption ( g/day ) - Adults (19-50 yrs)": "25", "Calculated Mean EDI (ng/kg bw/day) - Adults ": "0.2"} ], "footnotes": ["*Assumes an average body weight of 13 kg for toddlers.", "**Assumes an average body weight of 70 kg for adults."] [end_interactive_table]

Research on Mitigation Strategies for Aflatoxin Gm1 Precursors and General Aflatoxins

Pre-Harvest Intervention Research

Pre-harvest strategies are centered on preventing the growth of aflatoxin-producing fungi and subsequent toxin contamination in the field. nih.gov These methods are often considered the most effective approach to managing aflatoxin risk. cgiar.org

Research on Good Agricultural Practices and Agronomic Crop Management for Aflatoxin Reduction

Good Agricultural Practices (GAPs) encompass a range of on-farm techniques that can significantly reduce the risk of aflatoxin contamination by minimizing plant stress and fungal growth. nih.govfao.org

Key research findings in this area include:

Irrigation: Proper irrigation is crucial as drought stress can make crops more susceptible to Aspergillus infection and subsequent aflatoxin production. engineeringforchange.org Studies have shown that adequate water supply is inversely related to fungal colonization and aflatoxin levels. scispace.com

Soil Amendments: The application of gypsum to soils with low calcium content can suppress the growth of Aspergillus and strengthen plant cell walls, making them more resistant to damage. engineeringforchange.org One study demonstrated a 40% reduction in aflatoxin with the application of gypsum during the flowering stage. engineeringforchange.org

Crop Rotation: Continuous cultivation of the same crop can lead to a buildup of aflatoxin-producing fungi in the soil. fao.org Crop rotation helps to break this cycle and reduce the prevalence of these microorganisms. mdpi.com

Timely Planting and Harvesting: Planting at the optimal time can help crops avoid periods of high temperature and drought stress during critical growth stages. fao.org Harvesting at full maturity and avoiding delays can also prevent increased mycotoxin contamination. mdpi.comfao.org

Insect and Weed Control: Insect damage can create entry points for fungal infection. fao.org Effective pest management and weed control, which can create a moist microenvironment conducive to fungal growth, are important preventative measures. fao.orgengineeringforchange.org

Proper Drying and Storage: After harvesting, rapid and proper drying of crops to a safe moisture level is critical to inhibit fungal growth. nih.govengineeringforchange.org Keeping crops off the ground on tarpaulins or ventilated stacks during drying minimizes contamination. engineeringforchange.org

A study in Kenya highlighted that training farmers on GAPs, including proper sorting and storage, can lead to a reduction in aflatoxin levels in maize. mdpi.com

Studies on Host Resistance Breeding and Genetic Engineering for Crop Protection

Developing crop varieties that are naturally resistant to Aspergillus flavus infection and/or aflatoxin production is a primary goal in the fight against aflatoxin contamination. apsnet.orginternationalscholarsjournals.com

Research in this area has focused on:

Conventional Breeding: Scientists have identified natural sources of resistance to A. flavus in crops like maize and peanuts. scispace.com However, these resistant lines often lack desirable agronomic traits. scispace.com Breeding programs are working to cross these resistant varieties with commercially acceptable lines to develop improved, resistant cultivars. scispace.comresearchgate.net

Identification of Resistance-Associated Proteins (RAPs): Proteomic studies comparing resistant and susceptible crop genotypes have led to the identification of proteins that may play a role in host resistance. scispace.cominternationalscholarsjournals.com Enhancing the expression of these proteins could be an effective strategy to control aflatoxin contamination. scispace.com

Genetic Engineering: This approach offers a more direct way to enhance host resistance. internationalscholarsjournals.com Research has explored several avenues:

Overexpression of Antifungal Genes: Studies have shown that overexpressing genes for enzymes like chitinase (B1577495) or glucanase can enhance aflatoxin resistance in peanuts. mdpi.com

RNA Interference (RNAi): This technique can be used to silence genes that are essential for aflatoxin biosynthesis in the fungus. mdpi.comscispace.com For example, host-induced gene silencing (HIGS) of the omtA gene, which encodes a key enzyme in the aflatoxin pathway, has been shown to enhance maize resistance to aflatoxin contamination, with reductions of up to 72.3%. mdpi.com

Marker-Assisted Breeding: Identifying genetic markers associated with resistance traits can speed up the process of developing resistant crop varieties through conventional breeding. internationalscholarsjournals.com

Table 2: Research Approaches in Host Resistance for Aflatoxin Control

| Approach | Description | Example Research Finding | Reference |

|---|---|---|---|

| Conventional Breeding | Crossing naturally resistant lines with commercially viable ones. | Identification of resistant peanut germplasm from a core collection. | scispace.com |

| Proteomics | Identifying proteins associated with resistance (RAPs). | Discovery of putative regulatory proteins like serine/threonine protein kinase. | scispace.com |

| Genetic Engineering (Overexpression) | Introducing genes that produce antifungal compounds. | Enhanced aflatoxin resistance in peanuts by overexpressing chitinase. | mdpi.com |

Post-Harvest Management and Decontamination Research

Even with effective pre-harvest strategies, aflatoxin contamination can still occur after harvesting. Therefore, post-harvest management and decontamination technologies are crucial lines of defense.

Investigation of Physical and Chemical Treatment Methodologies for Aflatoxin Reduction

A variety of physical and chemical methods have been researched for their ability to reduce aflatoxin levels in contaminated commodities.

Physical Methods:

Sorting: Manual or mechanical sorting to remove damaged, discolored, or moldy kernels can significantly reduce aflatoxin levels. mdpi.com High-speed, dual-wavelength sorting has shown effectiveness in reducing aflatoxins in yellow corn. ijhse.ir

Thermal Treatment: Aflatoxins are relatively heat-stable, so simple drying is not sufficient for decontamination. nih.gov However, high-temperature treatments for extended periods, such as heating soybeans at 150°C for 90 minutes, have been shown to reduce aflatoxin B1 by 81.2%. nih.gov Microwave heating has also been studied, with its effectiveness depending on power, time, and temperature. researchgate.net

Irradiation: Gamma irradiation and electron beam irradiation can reduce aflatoxin content in grains. researchgate.netresearchgate.net The effectiveness varies with the dose and the specific food matrix. researchgate.net Ultraviolet (UV) light has also been shown to decrease aflatoxin concentrations, particularly in liquids like peanut oil. researchgate.net

Cold Plasma: This non-thermal technology has demonstrated high efficiency in reducing aflatoxins. In one study, cold plasma treatment of hazelnuts resulted in a 72-73% decrease in aflatoxin content, compared to a 47% reduction with gamma irradiation. nih.gov

Chemical Methods:

Ammoniation: Treatment with ammonia (B1221849) has been reported to reduce aflatoxin levels, particularly in an alkaline environment. nih.govresearchgate.net

Ozonation: The use of ozone gas has been effective in detoxifying aflatoxin B1 in commodities like red pepper. ijhse.ir

Acids and Oxidizing Agents: Various chemical agents, including acids and oxidizing agents like ammonium (B1175870) persulfate, have been investigated for their ability to reduce aflatoxin concentrations. nih.gov

Table 3: Efficacy of Selected Physical and Chemical Decontamination Methods

| Method | Commodity | Reported Reduction | Reference |

|---|---|---|---|

| High-Temperature Heating | Soybean | 81.2% (at 150°C for 90 min) | nih.gov |

| Cold Plasma | Hazelnuts | 72-73% | nih.gov |

| Ammoniation | Various | Effective reduction reported | nih.govresearchgate.net |

| Ozonation | Red Pepper | Effective detoxification reported | ijhse.ir |

Development of Novel Detoxification Technologies, Including Bioremediation and Adsorption

Novel detoxification technologies are being explored that are environmentally friendly and minimize the loss of nutritional value in the treated food or feed. tandfonline.com

Bioremediation: This approach uses microorganisms or their enzymes to degrade or transform aflatoxins into less toxic compounds. mycotoxinsite.com

Enzymatic Degradation: Certain enzymes, such as manganese peroxidase from the fungus Phanerochaete sordida, can detoxify aflatoxin B1 through oxidation. issuu.com The use of microbial consortia, which contain multiple microorganisms producing a range of enzymes, is a promising strategy for the complete degradation of complex toxins. tandfonline.com

Microbial Degradation: Various microorganisms, including bacteria (Bacillus subtilis, Nocardia corynebacterioides), yeasts, and fungi, have been identified that can degrade aflatoxins. tandfonline.com The application of these microbes or their cell-free supernatants has shown effectiveness in reducing aflatoxin levels. mdpi.com

Adsorption: This method involves the physical binding of aflatoxins to the surface of certain materials, which are then removed from the food or feed.

Microbial Adsorbents: Probiotic bacteria, particularly Lactic Acid Bacteria (LAB) and yeasts, can bind aflatoxins to their cell wall components. mycotoxinsite.comresearchgate.net This forms a toxin-microbe complex that can be excreted, thereby reducing the bioavailability of the toxin. mycotoxinsite.comresearchgate.net

Nano-adsorbents: The development of novel, cost-effective, and non-toxic biosorbents at the nanoscale offers a promising avenue for the efficient removal of aflatoxins. researchgate.net

These biological methods are considered advantageous because they can be performed under mild conditions, preserving the quality of the food product. tandfonline.com

Table of Compounds

| Compound Name | |

|---|---|

| Aflatoxin B1 | |

| Aflatoxin B2 | |

| Aflatoxin G1 | |

| Aflatoxin G2 | |

| Aflatoxin GM1 | |

| Aflatoxin M1 | |

| Aflatoxin M2 | |

| Ammonium persulfate | |

| Aspertoxin | |

| Chitinase | |

| Dihydro-O-methylsterigmatocystin | |

| Glucanase | |

| Gypsum | |

| Manganese peroxidase | |

| Ozone | |

| Serine/threonine protein kinase | |

| Sodium bisulfite | |

| Sterigmatocystin (B1681140) |

Research on Regulatory Science and Surveillance Methodologies

The establishment of regulatory limits for mycotoxins, including aflatoxins and their metabolites like this compound, is a scientifically rigorous process designed to protect public and animal health. This process is underpinned by comprehensive risk assessments and supported by robust monitoring and surveillance programs.

Scientific Basis for Establishing Maximum Levels in Feeds and Foods

The foundation for setting maximum tolerated levels (MTLs) for aflatoxins in food and feed is a detailed scientific evaluation of the risks they pose. This process involves several key components, with international expert bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA) playing a central role. nih.goveuropa.eu

A primary consideration is the toxicological profile of the specific aflatoxin. Aflatoxins are recognized as some of the most potent naturally occurring carcinogens. mdpi.com Aflatoxin B1 (AFB1) is the most studied and considered the most potent genotoxic and carcinogenic aflatoxin. europa.euresearchgate.net Other major aflatoxins include G1 (AFG1), B2 (AFB2), and G2 (AFG2). This compound (AFGM1) is a hydroxylated metabolite of AFG1, formed in the liver of mammals. researchgate.netresearchgate.net The order of acute and chronic toxicity is generally considered to be AFB1 > AFG1 > AFB2 > AFG2. researchgate.netekb.eg The toxicity of metabolites like Aflatoxin M1 (AFM1), a metabolite of AFB1 found in milk, is considered to be about one order of magnitude less than that of AFB1. merckvetmanual.com While specific toxicity data for AFGM1 is less abundant, its origin as a metabolite of the potent AFG1 is a key consideration.

The risk assessment process for genotoxic carcinogens like aflatoxins does not establish a safe daily intake level. europa.eu Instead, the principle of "As Low As Reasonably Achievable" (ALARA) is applied. europa.eumedcraveonline.com This approach acknowledges that there may be a risk at any level of exposure, so efforts should be made to minimize contamination.

To evaluate the level of concern, regulatory bodies often use a Margin of Exposure (MOE) approach. europa.eufao.org The MOE is the ratio between a toxicological reference point (like the Benchmark Dose Lower Confidence Limit, BMDL) and the estimated human dietary exposure. A high MOE (e.g., 10,000 or greater) is generally considered to be of low concern for public health. europa.eu

Several factors influence the final decision on setting maximum levels:

Availability of toxicological data: Extensive data on the carcinogenicity and genotoxicity of major aflatoxins informs the risk assessment. nih.govresearchgate.net

Occurrence and dietary exposure: Data on the prevalence of aflatoxins in various commodities and food consumption patterns across different populations are crucial for estimating exposure. europa.eufao.org Grains and their products are often major contributors to aflatoxin exposure. fao.org

Analytical capabilities: The availability of reliable and practical analytical methods for detecting and quantifying the toxins is essential for enforcement. nih.govresearchgate.net

Socio-economic factors: The potential impact of regulatory limits on food availability and international trade is also taken into account. nih.govresearchgate.net

Maximum levels for total aflatoxins (the sum of B1, B2, G1, and G2) and for aflatoxin B1 alone are established in many countries for a wide range of foodstuffs, including nuts, cereals, dried fruits, and spices. researchgate.netaflasafe.com Specific limits are also set for the metabolite AFM1 in milk and dairy products due to its prevalence and the vulnerability of infants and young children. researchgate.netresearchgate.netnih.gov While specific regulatory limits for this compound are not commonly established, its precursor, Aflatoxin G1, is included in the regulations for total aflatoxins.

Table 1: Examples of International Maximum Levels for Aflatoxins in Food

| Contaminant | Product | Maximum Level (µg/kg) | Region/Authority |

| Total Aflatoxins (B1+B2+G1+G2) | Peanuts (for further processing) | 15 | Codex Alimentarius |

| Total Aflatoxins (B1+B2+G1+G2) | Ready-to-eat Almonds, Pistachios, Hazelnuts | 10 | Codex Alimentarius |

| Total Aflatoxins (B1+B2+G1+G2) | All cereals and derived products | 4 | European Union |

| Aflatoxin B1 | All cereals and derived products | 2 | European Union |

| Aflatoxin M1 | Milk | 0.5 | Codex Alimentarius |

| Aflatoxin M1 | Milk | 0.05 | European Union |

| Total Aflatoxins | Food for human consumption | 20 | United States (FDA Action Level) |

This table is for illustrative purposes and may not reflect the most current regulations. It is based on data from multiple sources. researchgate.netnih.govresearchgate.net

Methodologies for Monitoring and Surveillance Programs of Aflatoxin Contamination

Effective monitoring and surveillance are critical for enforcing regulatory limits and ensuring the safety of the food supply. These programs involve systematic sampling of commodities and analysis for the presence of aflatoxins.

Sampling Procedures:

A crucial first step in any monitoring program is obtaining a representative sample. Aflatoxin contamination is often highly heterogeneous, meaning a small number of kernels in a large lot may be highly contaminated while the rest are clean. nih.gov Therefore, sampling plans must be carefully designed to account for this uneven distribution. Regulations, such as those from the European Commission (Regulation (EC) No 401/2006), provide detailed procedures for sampling different types of food products to ensure that the samples taken for analysis are as representative as possible of the entire batch. aflasafe.com These plans specify the number and size of incremental samples to be taken to form an aggregate sample. europa.eu

Analytical Methods:

A variety of analytical methods are used for the detection and quantification of aflatoxins in food and feed samples. The choice of method often depends on the required sensitivity and specificity, as well as cost and speed.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for separating and quantifying aflatoxins. nih.govresearchgate.net It is often coupled with a fluorescence detector (FLD), as aflatoxins B1 and G1 fluoresce naturally. nih.gov For increased sensitivity and confirmation, HPLC can be linked to a mass spectrometer (LC-MS/MS), which is considered a gold standard for aflatoxin analysis. researchgate.net Thin-Layer Chromatography (TLC) is an older, more basic method but can still be used for screening purposes.

Immunoassay-Based Methods: Enzyme-Linked Immunosorbent Assays (ELISA) are common for rapid screening of a large number of samples. These methods use antibodies specific to aflatoxins and are generally faster and less expensive than chromatographic techniques, though they may have lower precision and a higher chance of cross-reactivity. Immunoaffinity columns (IAC) are frequently used as a clean-up step before HPLC analysis to isolate and concentrate the aflatoxins from the sample matrix, thereby improving the accuracy of the quantification. nih.gov

Other Screening Methods: Simpler and more rapid screening methods are also employed, particularly in settings with limited resources. These can include methods based on the fluorescence of aflatoxins under UV light or colorimetric tests.

Surveillance programs, such as those implemented by the European Union, the U.S. Food and Drug Administration (FDA), and national authorities, use these methodologies to monitor the food supply. researchgate.netaflasafe.com These programs test both domestically produced and imported foods and feeds. Data from these programs are essential for assessing dietary exposure, identifying potential emerging risks, and verifying the effectiveness of control measures. europa.eu For instance, the Rapid Alert System for Food and Feed (RASFF) in Europe facilitates the quick exchange of information between member countries about food safety risks, including aflatoxin contamination. aflasafe.com

While surveillance programs specifically targeting this compound are not common, the analytical methods used for the primary aflatoxins, particularly LC-MS/MS, could be adapted to detect and quantify this metabolite if it were identified as a significant risk. The monitoring of its precursor, Aflatoxin G1, as part of total aflatoxin testing, provides an indirect control measure.

Table 2: Overview of Analytical Methods for Aflatoxin Detection

| Method | Principle | Common Use | Key Characteristics |

| HPLC-FLD | Chromatographic separation followed by fluorescence detection. | Quantitative analysis in official control laboratories. | High sensitivity and specificity, reliable, requires derivatization for some aflatoxins. nih.gov |

| LC-MS/MS | Chromatographic separation coupled with mass spectrometry for identification and quantification. | Confirmatory analysis and research. | Very high sensitivity and specificity, can detect multiple mycotoxins simultaneously, expensive. nih.govresearchgate.net |

| ELISA | Antigen-antibody reaction with an enzyme-linked color change. | Rapid screening of large numbers of samples. | Fast, relatively inexpensive, suitable for field use, may be less precise than chromatographic methods. |

| Immunoaffinity Column (IAC) | Uses specific antibodies to isolate and purify aflatoxins from a sample extract. | Sample clean-up prior to HPLC or LC-MS/MS analysis. | High selectivity, improves accuracy of subsequent analysis. nih.gov |

| Thin-Layer Chromatography (TLC) | Separation of components on a thin layer of adsorbent material. | Qualitative or semi-quantitative screening. | Simple, low cost, less sensitive and specific than HPLC. |

Future Directions and Emerging Research Avenues for Aflatoxin Gm1 Science

Application of Multi-Omics Technologies (Genomics, Proteomics, Metabolomics) to Aflatoxin GM1 Research

The application of "multi-omics" technologies promises to revolutionize our understanding of this compound, from the genetics of its production to its biological effects.

Genomics: The genetic blueprints of the fungi that produce this compound, primarily Aspergillus flavus and Aspergillus parasiticus, hold the key to understanding its biosynthesis. frontiersin.org Future genomic studies will likely focus on identifying the specific genes and regulatory networks involved in the conversion of Aflatoxin G1 to this compound. Comparative genomic analyses of different fungal strains could reveal why some are more prolific producers of this metabolite. nih.gov Understanding the genetic basis of production is the first step toward developing strategies to inhibit its formation at the source. Research into the genetic variability of Aspergillus species has already shown promise in identifying non-toxin-producing strains that could be used for biocontrol. frontiersin.org

Proteomics: Proteomics, the large-scale study of proteins, will be instrumental in deciphering the toxicological impact of this compound. By analyzing changes in protein expression in cells or organisms exposed to this mycotoxin, researchers can identify specific cellular pathways that are disrupted. For instance, quantitative proteomic analyses have been used to study the effects of Aflatoxin B1, revealing alterations in metabolic pathways and cellular stress responses. mdpi.comfrontiersin.org Similar approaches applied to this compound could uncover its mechanisms of toxicity and identify potential protein biomarkers of exposure.

Metabolomics: Metabolomics, which involves the comprehensive analysis of metabolites in a biological system, is a powerful tool for detecting and quantifying this compound in complex matrices. Untargeted metabolomics strategies using high-resolution mass spectrometry (HRMS) have already been employed to screen for a range of aflatoxins, including this compound, in food products like paprika. mdpi.com Future metabolomic studies will likely focus on identifying unique metabolic fingerprints associated with this compound exposure in humans and animals, providing new avenues for biomarker discovery and a deeper understanding of its metabolic fate. researchgate.net

Development of Advanced Computational Modeling and Predictive Analytics for this compound Risk

Computational modeling and predictive analytics are emerging as indispensable tools for assessing the risks associated with mycotoxin contamination.

The development of mechanistic models, which integrate biological and environmental data, has been a significant focus for predicting the occurrence of major aflatoxins like Aflatoxin B1 in crops such as maize. frontiersin.orgdpi.qld.gov.aumdpi.com These models use factors like temperature, humidity, and crop phenology to forecast the likelihood of contamination. frontiersin.orgdpi.qld.gov.au A significant future direction will be the development of similar predictive models specifically for this compound. This will require gathering extensive data on the environmental conditions that favor the production of Aflatoxin G1 and its subsequent conversion to this compound.

Furthermore, computational toxicology models, which use computer-based methods to predict the toxicity of chemical compounds, hold great promise for assessing the risks of this compound. nih.govresearchgate.net By leveraging machine learning algorithms and analyzing the chemical structure of this compound, it may be possible to predict its potential for carcinogenicity, mutagenicity, and other adverse health effects, even in the absence of extensive animal testing data. nih.govresearchgate.net

Innovation in Novel Analytical and Detection Platforms for Real-Time Monitoring of this compound

The ability to rapidly and accurately detect this compound in food and feed is crucial for ensuring public health. While traditional methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly sensitive and accurate, they can be time-consuming and require specialized laboratory equipment. waters.commdpi.com

The future of this compound detection lies in the development of novel analytical platforms that enable real-time or near-real-time monitoring. These emerging technologies include:

Biosensors and Nanosensors: These devices utilize biological recognition elements (like antibodies or aptamers) or nanomaterials to detect specific molecules with high sensitivity and selectivity. Research is ongoing to develop sensors for various mycotoxins, and this technology could be adapted for the specific detection of this compound. usda.govusda.gov Nanocrystalline gas phase sensors, for example, are being explored for the real-time detection of mold growth that produces aflatoxins. usda.govusda.gov

Hyperspectral Imaging: This non-destructive technique combines imaging and spectroscopy to identify the chemical composition of a sample. It has shown potential for detecting aflatoxin contamination in various agricultural products. nih.gov